![molecular formula C24H14N2O5 B5013180 2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5013180.png)
2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a synthetic compound that belongs to the class of benzoxazinone derivatives. It has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and HIV.
Mechanism of Action
2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibits the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, histone deacetylases make chromatin more compact, which can silence gene expression. By inhibiting histone deacetylases, this compound promotes the acetylation of histones, which can lead to the activation of genes that induce cell differentiation and apoptosis.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the replication of HIV in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be toxic to cells at high concentrations, which can complicate experimental design.
Future Directions
There are several potential future directions for research on 2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective histone deacetylase inhibitors that can be used in combination with other anticancer agents. Another area of interest is the development of this compound derivatives that can cross the blood-brain barrier and be used to treat neurodegenerative diseases. Additionally, there is ongoing research on the use of this compound in combination with other drugs to treat HIV.
Synthesis Methods
The synthesis of 2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione involves several steps, including the condensation of 2-nitrophenol with ethyl acetoacetate, reduction of the resulting nitro compound, and cyclization with phthalic anhydride. The final product is obtained through acetylation of the intermediate compound.
Scientific Research Applications
2-(4-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It works by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound promotes the expression of genes that induce cell differentiation and apoptosis, thereby suppressing tumor growth.
properties
IUPAC Name |
2-(4-acetylphenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O5/c1-13(27)14-6-9-16(10-7-14)26-22(28)17-11-8-15(12-19(17)23(26)29)21-25-20-5-3-2-4-18(20)24(30)31-21/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPHSPIEYYNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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